molecular formula C11H15Cl2NO5S B602927 [(4,5-Dichloro-2-methylphenyl)sulfonyl][1,1-bis(hydroxymethyl)-2-hydroxyethyl] amine CAS No. 1246822-61-6

[(4,5-Dichloro-2-methylphenyl)sulfonyl][1,1-bis(hydroxymethyl)-2-hydroxyethyl] amine

Cat. No.: B602927
CAS No.: 1246822-61-6
M. Wt: 344.2g/mol
InChI Key: KLCDLSDMDWAKDF-UHFFFAOYSA-N
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Description

[(4,5-Dichloro-2-methylphenyl)sulfonyl][1,1-bis(hydroxymethyl)-2-hydroxyethyl] amine is an organic compound with a complex structure It is characterized by the presence of dichloro groups, a sulfonamide group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4,5-Dichloro-2-methylphenyl)sulfonyl][1,1-bis(hydroxymethyl)-2-hydroxyethyl] amine typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 4,5-dichloro-2-methylbenzenesulfonyl chloride.

    Reaction with Amino Alcohol: The sulfonyl chloride is reacted with 2-amino-1,1-bis(hydroxymethyl)ethanol under basic conditions to form the desired sulfonamide.

    Purification: The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(4,5-Dichloro-2-methylphenyl)sulfonyl][1,1-bis(hydroxymethyl)-2-hydroxyethyl] amine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include primary or secondary amines.

    Substitution: Products vary depending on the nucleophile used, such as substituted amines or thiols.

Scientific Research Applications

[(4,5-Dichloro-2-methylphenyl)sulfonyl][1,1-bis(hydroxymethyl)-2-hydroxyethyl] amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4,5-Dichloro-2-methylphenyl)sulfonyl][1,1-bis(hydroxymethyl)-2-hydroxyethyl] amine involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The hydroxymethyl groups may enhance its solubility and facilitate its interaction with biological molecules. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4,5-dichloro-2-methylbenzenesulfonamide: Lacks the hydroxymethyl groups, making it less soluble.

    N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methylbenzenesulfonamide: Lacks the dichloro groups, affecting its reactivity.

Uniqueness

[(4,5-Dichloro-2-methylphenyl)sulfonyl][1,1-bis(hydroxymethyl)-2-hydroxyethyl] amine is unique due to the combination of dichloro groups, a sulfonamide group, and hydroxymethyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable for various applications.

Properties

CAS No.

1246822-61-6

Molecular Formula

C11H15Cl2NO5S

Molecular Weight

344.2g/mol

IUPAC Name

4,5-dichloro-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C11H15Cl2NO5S/c1-7-2-8(12)9(13)3-10(7)20(18,19)14-11(4-15,5-16)6-17/h2-3,14-17H,4-6H2,1H3

InChI Key

KLCDLSDMDWAKDF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC(CO)(CO)CO)Cl)Cl

Origin of Product

United States

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